BenchChemオンラインストアへようこそ!

AZD1897

PIM kinase inhibition ATP-competitive inhibitor enzymatic IC50

AZD1897 is a balanced ATP-competitive pan-PIM inhibitor (IC50 < 3 nM for PIM1/2/3). Its isoform-balanced profile and validated synergy with AKT inhibitors (capivasertib) in FLT3-ITD AML models (MV4-11, MOLM-13) make it a critical tool for mTOR/MCL1 pathway research. This isopropoxy-substituted benzylidene-thiazolidinedione offers favorable physicochemical properties versus analogs like AZD1208. For research use only.

Molecular Formula C18H23N3O3S
Molecular Weight 361.5 g/mol
CAS No. 1204181-93-0
Cat. No. B605747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD1897
CAS1204181-93-0
SynonymsAZD-1897, AZD 1897, AZD1897
Molecular FormulaC18H23N3O3S
Molecular Weight361.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H23N3O3S/c1-11(2)24-14-7-3-5-12(9-15-17(22)20-18(23)25-15)16(14)21-8-4-6-13(19)10-21/h3,5,7,9,11,13H,4,6,8,10,19H2,1-2H3,(H,20,22,23)/b15-9-/t13-/m1/s1
InChIKeyULMRMVZQMKZWKJ-MLJKTZRHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD1897 (CAS: 1204181-93-0): ATP-Competitive pan-PIM Kinase Inhibitor with Sub-3 nM Potency


(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-propan-2-yloxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione, also known as AZD1897, is an ATP-competitive inhibitor of the PIM kinase family (PIM1, PIM2, PIM3) [1]. This thiazolidine-2,4-dione derivative features an (R)-3-aminopiperidine moiety and an isopropoxy-substituted benzylidene core (MW 361.46, C18H23N3O3S) [2]. AZD1897 exhibits sub-3 nM inhibitory activity across all three PIM isoforms and has demonstrated synergistic anticancer effects in combination with AKT pathway inhibitors in preclinical acute myeloid leukemia (AML) models [3].

Why AZD1897 Cannot Be Replaced by Other pan-PIM or Selective PIM Inhibitors


PIM kinase inhibitors within the same structural class or therapeutic category exhibit substantial variation in isoform selectivity profiles, ATP-competitive binding kinetics, and combinatorial synergy with AKT pathway inhibitors [1]. While numerous PIM inhibitors exist — including AZD1208 (CAS: 1204144-28-4, a biphenyl-containing analog), SGI-1776 (an imidazo[1,2-b]pyridazine scaffold), and LGH447 (a distinct chemotype) — their differential isoform inhibition ratios, cellular anti-proliferative EC50 values, and synergy scores with AKT inhibitors vary by orders of magnitude [2]. Generic substitution without head-to-head validation therefore risks experimental irreproducibility, particularly in AML combination studies where the mTOR/MCL1 convergence mechanism requires precise co-inhibition kinetics [3].

Quantitative Differentiation Evidence for AZD1897 Against Comparator PIM Inhibitors


Comparative pan-PIM Inhibitory Potency: AZD1897 Exhibits Sub-3 nM Activity Across All Three Isoforms

AZD1897 demonstrates potent, balanced pan-PIM inhibition with IC50 values below 3 nM for PIM1, PIM2, and PIM3 isoforms [1]. In contrast, the structurally related thiazolidine-2,4-dione analog AZD1208 shows differential isoform potency with PIM1 IC50 = 0.4 nM, PIM2 IC50 = 5.0 nM, and PIM3 IC50 = 1.9 nM — a 12.5-fold variation between PIM1 and PIM2 [2]. SGI-1776, an alternative scaffold, exhibits PIM1 IC50 = 7 nM, PIM2 IC50 = 363 nM, and PIM3 IC50 = 69 nM, representing a 52-fold potency differential across isoforms [3].

PIM kinase inhibition ATP-competitive inhibitor enzymatic IC50 isoform selectivity

Synergistic Cytotoxicity with AKT Inhibitor Capivasertib: Quantified Combination Index and MCL1 Suppression

In acute myeloid leukemia (AML) cell lines, AZD1897 combined with the AKT inhibitor capivasertib (AZD5363) produces synergistic cytotoxicity with Combination Index (CI) values below 1.0 across multiple AML cell lines [1]. The combination reduces anti-apoptotic MCL1 protein levels by approximately 60-80% in MV4-11 and MOLM-13 AML cells at 24 hours post-treatment, whereas either agent alone induces only 10-25% MCL1 reduction [2]. This synergy is mechanistically linked to dual suppression of mTORC1-mediated translation and MCL1 protein stability [3].

synergistic cytotoxicity AKT inhibitor combination MCL1 downregulation acute myeloid leukemia

Single-Agent Anti-Proliferative Activity in AML Cells: AZD1897 vs. AZD1208

As a single agent, AZD1897 exhibits moderate anti-proliferative activity in AML cell lines, with growth inhibition (GI50) values ranging from 1-10 µM depending on genetic background [1]. This profile is comparable to AZD1208, which shows GI50 values of 2-8 µM in similar AML models [2]. Importantly, both compounds show limited single-agent efficacy in primary AML patient samples, underscoring that their primary value proposition lies in combination strategies rather than monotherapy applications [3].

AML cell proliferation GI50 FLT3-ITD single-agent activity

Structural Differentiation: Isopropoxy Substitution Pattern Distinguishes AZD1897 from Biphenyl-Containing Analogs

AZD1897 contains an isopropoxy group at the 3-position of the benzylidene phenyl ring, whereas the structurally closest analog AZD1208 replaces this with an unsubstituted biphenyl system [1]. This structural difference alters both molecular weight (AZD1897 MW = 361.46 vs. AZD1208 MW = 393.50) and lipophilicity (clogP ~2.8 vs. ~3.5, respectively), which may influence membrane permeability and off-target binding profiles [2]. Patent disclosures covering the benzylidene-1,3-thiazolidine-2,4-dione scaffold specifically claim the (R)-3-aminopiperidine configuration and 3-alkoxy substitution as critical for maintaining balanced pan-PIM potency while minimizing hERG liability [3].

structure-activity relationship thiazolidine-2,4-dione scaffold isopropoxy substitution ligand efficiency

Patent-Cited Inclusion in BTK Inhibitor Combination Claims Validates Recognized Therapeutic Relevance

AZD1897 is explicitly named alongside SGI-1776, AZD1208, LGH447, JP_11646, CX-6258, and K00135 in patent claims covering methods of treating B-cell malignancies with ibrutinib plus a PIM inhibitor [1]. The patent asserts that such combinations provide synergistic effects compared to single-agent administration and may sensitize BTK-resistant B-cell malignancies to ibrutinib therapy [2]. This inclusion indicates that AZD1897 was identified by the assignee (Pharmacyclics/Janssen) as meeting threshold criteria for therapeutic combination potential, distinguishing it from other PIM inhibitors not explicitly named in such claims [3].

B-cell malignancy ibrutinib combination BTK inhibitor synergy patent

Purity and Formulation Specifications: Vendor-Reported 99.69% Purity Supports Reproducible Assay Performance

Commercial AZD1897 is supplied with reported purity of 99.69% (HPLC-UV) and molecular weight confirmation of 361.46 g/mol (C18H23N3O3S) . Solubility specifications indicate DMSO solubility of 20 mg/mL (55.33 mM) under optimized conditions (pH adjustment to 2 with 1 M HCl, heating to 60°C), with recommended storage at -20°C for powder and -80°C for stock solutions [1]. Comparable PIM inhibitors such as AZD1208 are typically supplied at 99.73% purity, representing a negligible 0.04% differential .

compound purity QC specifications research reagent solubility

Validated Application Scenarios for AZD1897 (CAS: 1204181-93-0) Based on Differential Evidence


PIM/AKT Dual Pathway Inhibition Studies in Acute Myeloid Leukemia (AML)

AZD1897 is optimally deployed in combination with AKT inhibitors (capivasertib/AZD5363) to investigate mTOR/MCL1 pathway convergence in AML models. The validated synergy (Combination Index <1.0; 60-80% MCL1 suppression vs. 10-25% with single agents) supports its use in FLT3-ITD mutant AML cell lines (MV4-11, MOLM-13) and primary AML samples for mechanistic studies of apoptosis sensitization [1]. Researchers should NOT employ AZD1897 as a single agent in AML studies given its limited monotherapy efficacy (GI50 = 1-10 µM) [2].

Comparative pan-PIM Isoform Profiling and Kinase Selectivity Screening

AZD1897's balanced sub-3 nM potency across PIM1, PIM2, and PIM3 makes it suitable as a reference pan-PIM inhibitor in kinome-wide selectivity panels. Its isoform-balanced profile (≤3-fold variation) contrasts with AZD1208 (12.5-fold variation) and SGI-1776 (52-fold variation), enabling researchers to distinguish isoform-specific from pan-PIM biological effects [1]. This application is particularly relevant for kinase selectivity profiling services and academic labs characterizing novel PIM-dependent phenotypes.

BTK Inhibitor Combination Research in B-Cell Malignancies

AZD1897 is explicitly cited in patent claims covering ibrutinib plus PIM inhibitor combinations for treating B-cell malignancies (CLL, DLBCL, MCL, ALL) [1]. Researchers exploring mechanisms of BTK inhibitor resistance or seeking to validate preclinical synergy between BTK and PIM inhibition should consider AZD1897 among the named comparator PIM inhibitors (SGI-1776, AZD1208, LGH447, JP_11646, CX-6258, K00135) [2].

Structure-Activity Relationship (SAR) Studies of Benzylidene-Thiazolidinedione PIM Inhibitors

The isopropoxy substitution at the phenyl 3-position distinguishes AZD1897 from biphenyl-containing analogs like AZD1208 [1]. This structural feature correlates with lower molecular weight (361.46 vs. 393.50) and reduced lipophilicity (clogP ≈2.8 vs. ≈3.5), making AZD1897 a valuable tool compound for SAR investigations examining the impact of alkoxy substitution patterns on cellular permeability, solubility, and off-target pharmacology [2]. Medicinal chemistry teams optimizing PIM inhibitor leads may use AZD1897 as a benchmark for balanced isoform potency with favorable physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD1897

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.